molecular formula C15H11Cl2FO B1360573 3',5'-Dichloro-3-(4-fluorophenyl)propiophenone CAS No. 898768-76-8

3',5'-Dichloro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1360573
CAS No.: 898768-76-8
M. Wt: 297.1 g/mol
InChI Key: VYEVBSDHCGMXDG-UHFFFAOYSA-N
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Description

3’,5’-Dichloro-3-(4-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11Cl2FO. It is characterized by the presence of dichloro and fluorophenyl groups attached to a propiophenone backbone. This compound is used primarily in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dichloro-3-(4-fluorophenyl)propiophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-fluorobenzene in the presence of a base such as aluminum chloride (AlCl3). This Friedel-Crafts acylation reaction proceeds under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and minimize by-products. The final product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,5’-Dichloro-3-(4-fluorophenyl)propiophenone is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5’-Dichloro-3-(4-fluorophenyl)propiophenone is unique due to the specific positioning of its chloro and fluoro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for targeted research and industrial applications .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-12-7-11(8-13(17)9-12)15(19)6-3-10-1-4-14(18)5-2-10/h1-2,4-5,7-9H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEVBSDHCGMXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644600
Record name 1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-76-8
Record name 1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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